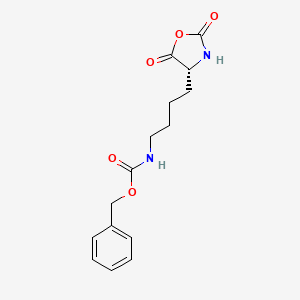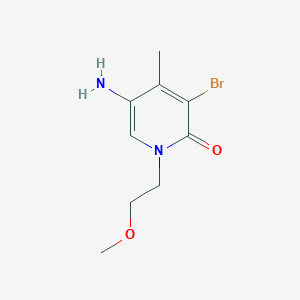![molecular formula C9H15ClO4S B13070756 1,9-Dioxaspiro[5.5]undecane-4-sulfonyl chloride](/img/structure/B13070756.png)
1,9-Dioxaspiro[5.5]undecane-4-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,9-Dioxaspiro[5.5]undecane-4-sulfonyl chloride is a chemical compound with the molecular formula C9H15ClO4S. It is known for its unique spirocyclic structure, which includes a sulfonyl chloride functional group. This compound is primarily used in research and industrial applications due to its reactivity and versatility in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,9-Dioxaspiro[5.5]undecane-4-sulfonyl chloride typically involves the reaction of spirocyclic precursors with sulfonyl chloride reagents. One common method includes the use of 1,9-Dioxaspiro[5.5]undecane as a starting material, which is then reacted with chlorosulfonic acid under controlled conditions to introduce the sulfonyl chloride group .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through distillation or recrystallization to obtain the desired product in its pure form .
Chemical Reactions Analysis
Types of Reactions
1,9-Dioxaspiro[5.5]undecane-4-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although specific conditions and reagents are required.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols.
Oxidation and Reduction: Specific oxidizing or reducing agents, such as hydrogen peroxide or sodium borohydride, are used under controlled conditions to achieve the desired transformations.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols or thiols.
Scientific Research Applications
1,9-Dioxaspiro[5.5]undecane-4-sulfonyl chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1,9-Dioxaspiro[5.5]undecane-4-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This functional group is highly electrophilic, making it susceptible to nucleophilic attack. The compound can react with nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamide, sulfonate, or sulfone derivatives . These reactions often proceed through a nucleophilic substitution mechanism, where the nucleophile displaces the chloride ion .
Comparison with Similar Compounds
Similar Compounds
1,7-Dioxaspiro[5.5]undecane: A related spirocyclic compound without the sulfonyl chloride group.
1,5-Dioxaspiro[5.5]undecane-2,4-dione: Another spirocyclic compound with different functional groups.
Uniqueness
1,9-Dioxaspiro[5.5]undecane-4-sulfonyl chloride is unique due to the presence of the sulfonyl chloride group, which imparts distinct reactivity and versatility in chemical synthesis. This makes it a valuable intermediate in the preparation of various derivatives and complex molecules .
Properties
Molecular Formula |
C9H15ClO4S |
|---|---|
Molecular Weight |
254.73 g/mol |
IUPAC Name |
1,9-dioxaspiro[5.5]undecane-4-sulfonyl chloride |
InChI |
InChI=1S/C9H15ClO4S/c10-15(11,12)8-1-4-14-9(7-8)2-5-13-6-3-9/h8H,1-7H2 |
InChI Key |
QAFRKUOJJKGYJO-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2(CCOCC2)CC1S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-aminobicyclo[2.2.2]octane-2-carboxylate](/img/structure/B13070673.png)



![1-[2-(Dimethylamino)-4-fluorophenyl]ethan-1-ol](/img/structure/B13070716.png)




![5-Methyl-2-(propan-2-YL)imidazo[1,2-A]pyridine-3-carbaldehyde](/img/structure/B13070727.png)



![6-Azaspiro[3.6]decane](/img/structure/B13070743.png)
